molecular formula C15H20N2 B1475419 1-Cyclohexylmethyl-1H-indol-7-ylamine CAS No. 1712025-09-6

1-Cyclohexylmethyl-1H-indol-7-ylamine

Cat. No.: B1475419
CAS No.: 1712025-09-6
M. Wt: 228.33 g/mol
InChI Key: RYJVWXFFRCHPLX-UHFFFAOYSA-N
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Description

1-Cyclohexylmethyl-1H-indol-7-ylamine (CAS 1712025-09-6) is a synthetic organic compound with the molecular formula C15H20N2 and a molecular weight of 228.33 g/mol . This chemical features an indole core structure substituted with a cyclohexylmethyl group and an amine functional group, which is of significant interest in advanced chemical and pharmacological research . Compounds based on the 1-(cyclohexylmethyl)-1H-indole scaffold are frequently investigated in forensic science for their relevance to synthetic cannabinoid receptor agonists (SCRAs) . Researchers utilize such structures to study metabolism, receptor binding interactions, and the structure-activity relationships (SAR) of novel psychoactive substances (NPS) . The presence of the amine group at the 7-position of the indole ring makes this compound a valuable building block or analytical reference standard in these studies . This product is intended for research applications in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(cyclohexylmethyl)indol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2/c16-14-8-4-7-13-9-10-17(15(13)14)11-12-5-2-1-3-6-12/h4,7-10,12H,1-3,5-6,11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJVWXFFRCHPLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C=CC3=C2C(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Cyclohexylmethyl-1H-indol-7-ylamine is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the indole family, which is known for its diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

  • IUPAC Name : this compound
  • CAS Number : 1712025-09-6
  • Molecular Formula : C15H18N2
  • Molecular Weight : 230.32 g/mol

The biological activity of indole derivatives often involves interaction with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound has not been extensively characterized; however, it is hypothesized to interact with neurotransmitter systems and may exhibit properties similar to other indole derivatives that act as agonists or antagonists at serotonin receptors.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of various indole derivatives on cancer cell lines. For instance, derivatives similar to this compound have shown promising results against breast cancer cell lines such as MCF-7 and MDA-MB-231.

CompoundCell LineIC50 (µg/mL)
Compound AMCF-7<25
Compound BMDA-MB-231>50

These findings indicate that certain structural modifications in indole derivatives can enhance their selectivity and potency against specific cancer types .

Anti-inflammatory and Analgesic Properties

Indole derivatives are also explored for their anti-inflammatory effects. In a study assessing COX-2 inhibition, compounds similar to this compound displayed significant anti-inflammatory activity.

CompoundCOX-2 Inhibition (%)Analgesic Activity (in vivo)
D-785%Strong

This table illustrates that certain derivatives can effectively inhibit COX-2, a key enzyme involved in inflammation, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

Several case studies have highlighted the biological activities of indole derivatives:

  • Breast Cancer Study : A study evaluated the effects of various indole compounds on MCF-7 and MDA-MB-231 cells, showing that certain derivatives had IC50 values below 25 µg/mL against MCF-7 cells, indicating potent anticancer activity .
  • COX Inhibition Study : Research on novel indole compounds demonstrated significant COX-2 inhibitory activity, with one derivative exhibiting over 85% inhibition in vitro and strong analgesic effects in animal models .
  • Synthetic Cannabinoid Research : Investigations into synthetic cannabinoids have revealed that compounds like this compound may mimic the psychoactive effects of cannabis, although further studies are required to fully understand their pharmacodynamics .

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Structural Analogs from

N-(1H-Indol-3-ylmethyl)cyclohexanamine (CAS: 53924-03-1)
  • Molecular Formula : C₁₅H₂₀N₂ (same as the target compound).
  • Substitution Pattern : A cyclohexanamine group is linked to the 3-position of the indole via a methylene bridge.
  • Key Difference: The amine group is part of the cyclohexane ring rather than being directly attached to the indole core.

Substituted Indoles with Halogen or Methoxy Groups ()

Compounds 77 , 78 , and 79 from are 3-substituted imidazolyl indoles with halogen or methoxy substituents:

Compound Substituent Molecular Weight (g/mol) Key Feature
77 7-Cl 345.09 Chlorine at 7-position
78 4-Br 345.09 Bromine at 4-position
79 5-OCH₃ 389.04 Methoxy at 5-position
  • Comparison : These compounds incorporate an imidazole ring fused to the indole core, absent in the target compound. The halogen/methoxy groups enhance polarity, contrasting with the lipophilic cyclohexylmethyl group in 1-Cyclohexylmethyl-1H-indol-7-ylamine. Their higher molecular weights (~345–391 g/mol) suggest increased steric bulk compared to the target compound (228.34 g/mol) .

Carboxylic Acid Derivatives ( and )

7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS: 16381-48-9)
  • Molecular Formula: C₁₀H₈ClNO₂.
  • Functional Groups : Carboxylic acid at 2-position, chlorine at 7-position.
  • Application : Likely used as a synthetic intermediate; the carboxylic acid group enables conjugation or salt formation, differing from the amine group in the target compound .
2-(6-Methyl-1H-indol-3-yl)acetic acid (CAS: 52531-20-1)
  • Molecular Formula: C₁₁H₁₁NO₂.
  • Functional Groups : Acetic acid side chain at 3-position, methyl at 6-position.
  • Key Difference : The acetic acid moiety introduces hydrophilicity, contrasting with the cyclohexylmethyl group’s lipophilicity in the target compound .

Positional Isomer with Methyl Group ()

5-Methyl-1H-indol-7-amine (CAS: 90868-10-3)
  • Molecular Formula : C₉H₁₀N₂.
  • Substitution Pattern : Methyl group at 5-position and amine at 7-position.
  • Comparison: Shares the 7-aminoindole core with the target compound but lacks the cyclohexylmethyl group.

Structural and Physicochemical Analysis

Molecular Weight and Lipophilicity

Compound Molecular Weight (g/mol) Key Substituent Lipophilicity (Predicted)
This compound 228.34 Cyclohexylmethyl High
5-Methyl-1H-indol-7-amine 148.20 Methyl Moderate
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 209.63 Carboxylic acid Low

Functional Group Influence

  • Amine at 7-Position: Present in both the target compound and 5-Methyl-1H-indol-7-amine, this group can act as a hydrogen bond donor, making it critical for interactions with biological targets like enzymes or receptors .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Cyclohexylmethyl-1H-indol-7-ylamine typically involves:

The synthetic route generally starts from commercially available or easily synthesized 1H-indole derivatives, proceeding through protection, substitution, and deprotection steps.

The introduction of the cyclohexylmethyl group at the nitrogen atom is commonly achieved via nucleophilic substitution reactions:

  • Method: Treatment of indole or indol-7-ylamine with cyclohexylmethyl halides (e.g., bromide or chloride) under basic conditions, typically using potassium carbonate or sodium hydride as a base in polar aprotic solvents such as DMF or DMSO.

  • Reaction Conditions: Mild heating (40–80 °C) for several hours to promote alkylation without affecting other sensitive functionalities.

  • Outcome: Formation of N-(cyclohexylmethyl)indole derivatives with high regioselectivity at the nitrogen atom.

Amination at the 7-Position of Indole

The selective amination at the 7-position of the indole ring is more challenging due to the electron-rich nature of the indole and the potential for multiple substitution sites.

  • Approach 1: Directed Lithiation

    • Procedure: Lithiation at the 7-position using strong bases such as n-butyllithium at low temperatures (-78 °C), followed by quenching with electrophilic nitrogen sources (e.g., chloramine derivatives or azides).

    • Advantages: High regioselectivity and yield.

    • Limitations: Requires strict anhydrous and low-temperature conditions.

  • Approach 2: Transition Metal-Catalyzed C–H Amination

    • Procedure: Palladium- or copper-catalyzed direct amination using suitable nitrogen donors (e.g., amines, hydroxylamines) under oxidative conditions.

    • Advantages: Bypasses the need for pre-functionalization; milder conditions.

    • Limitations: Catalyst cost and potential for side reactions.

Representative Preparation Protocol (Literature-Based Example)

A representative synthesis combining the above strategies might proceed as follows:

Step Reagents & Conditions Outcome
1 Indol-7-ylamine + cyclohexylmethyl bromide, K2CO3, DMF, 60 °C, 12 h N-cyclohexylmethylation of indole nitrogen
2 Directed lithiation at C7 with n-BuLi, -78 °C, then electrophilic amination with chloramine-T Introduction of amine group at 7-position
3 Work-up and purification (column chromatography) Pure this compound

Analytical Data and Purification

  • Purity Assessment: Typically confirmed by NMR (¹H, ¹³C), mass spectrometry, and HPLC.
  • Chromatographic Purification: Silica gel column chromatography using mixtures of chloroform/acetone or ethyl acetate/hexane as eluents.
  • Yield: Reported yields range from moderate to high (50–85%) depending on reaction optimization.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages
N-Alkylation with halides Cyclohexylmethyl bromide, base DMF, 40–80 °C, 12 h High regioselectivity, simple Requires pure starting amine
Directed lithiation + amination n-BuLi, chloramine-T or azides -78 °C, inert atmosphere High regioselectivity at C7 Sensitive conditions, costly
Transition metal-catalyzed C–H amination Pd or Cu catalysts, amine donors Mild heating, oxidative conditions Avoids pre-functionalization Catalyst cost, side reactions

Research Findings and Notes

  • The regioselective amination at the 7-position is crucial for biological activity, and lithiation-based methods provide the highest selectivity.
  • N-alkylation is generally straightforward but requires control to avoid over-alkylation or substitution at other positions.
  • Purification and characterization are essential to confirm the structure and purity due to potential isomer formation.
  • No direct preparation protocols for this exact compound were found in some databases, but the synthesis principles are derived from related indole chemistry literature and analogous compound preparations.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclohexylmethyl-1H-indol-7-ylamine
Reactant of Route 2
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1-Cyclohexylmethyl-1H-indol-7-ylamine

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